molecular formula C13H16O3 B15091666 2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B15091666
M. Wt: 220.26 g/mol
InChI Key: YINYJWIFWZLJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features an ethoxy group attached to the indene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted benzene derivative.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    2-(2,3-Dihydro-1H-inden-1-yl)acetic acid: A closely related compound without the ethoxy group.

    2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: Another indene derivative with different functional groups.

Uniqueness

2-(4-Ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(4-ethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid

InChI

InChI=1S/C13H16O3/c1-2-16-12-5-3-4-10-9(8-13(14)15)6-7-11(10)12/h3-5,9H,2,6-8H2,1H3,(H,14,15)

InChI Key

YINYJWIFWZLJGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1CCC2CC(=O)O

Origin of Product

United States

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